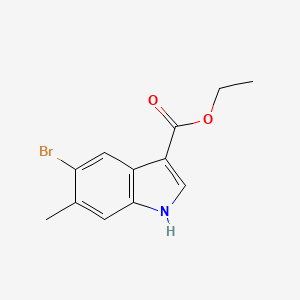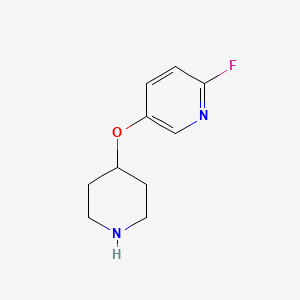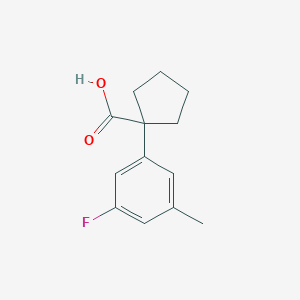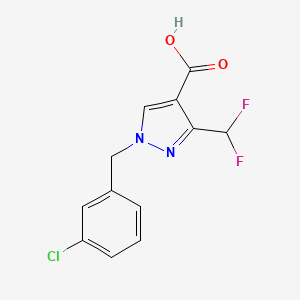
4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dichloroindole.
Alkylation: The nitrogen atom of the indole ring is alkylated using propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alkenes or alkanes.
科学的研究の応用
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-dichloro-1-(prop-2-yn-1-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The prop-2-yn-1-yl group can act as a reactive moiety, facilitating covalent bonding with target molecules. The chlorine atoms may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
類似化合物との比較
Similar Compounds
4,6-Dichloroindole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)indole: Lacks the chlorine atoms, which may affect its biological activity and chemical reactivity.
4,6-Dichloro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, altering its solubility and reactivity.
Uniqueness
4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indole is unique due to the combination of chlorine atoms and the prop-2-yn-1-yl group, which confer distinct chemical and biological properties
特性
分子式 |
C11H7Cl2N |
|---|---|
分子量 |
224.08 g/mol |
IUPAC名 |
4,6-dichloro-1-prop-2-ynylindole |
InChI |
InChI=1S/C11H7Cl2N/c1-2-4-14-5-3-9-10(13)6-8(12)7-11(9)14/h1,3,5-7H,4H2 |
InChIキー |
AOTSUCTWAXRWBI-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=CC2=C1C=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)








![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

